Sativan

Antituberculosis Mycobacterium tuberculosis H37Rv MIC determination

Researchers screening anti-TB agents face 12.5-fold potency gaps with crude extracts (MIC 625 µg/mL). Sativan eliminates this variability as a defined-potency isoflavonoid standard (MIC 50 µg/mL vs M. tuberculosis H37Rv). • Anti-TB: Equipotent with medicarpin/isovestitol; 2-fold more potent than betulinic acid • Oncology: Only isoflavonoid with documented miR-200c upregulation → PD-L1 suppression in TNBC; in vivo efficacy at 25-50 mg/kg • Cosmeceutical: >90% MMP-1 inhibition at 10 µg/mL in UV-irradiated primary human fibroblasts Supplied ≥98% HPLC; custom synthesis & bulk quantities available.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 71831-00-0
Cat. No. B030306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSativan
CAS71831-00-0
Synonymssativan
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC
InChIInChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
InChIKeyTUXCLJQCYVCGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sativan: Methoxyisoflavan Phytoalexin Overview


Sativan [1] is a methoxyisoflavan phytoalexin—specifically (3R)-7-hydroxy-2′,4′-dimethoxyisoflavan—naturally elicited in leguminous plants upon pathogen challenge [2]. It belongs to the 4′-O-methylated isoflavonoid class (C₁₇H₁₈O₄; MW 286.32) and is co-isolated alongside structurally related isoflavans including vestitol and medicarpin. Its biological profiling spans three core domains—antituberculosis, anticancer, and MMP-1-inhibitory activity—each with distinct quantitative benchmarks that differentiate it from nearest in-class analogs.

Sativan vs. Vestitol and Medicarpin: Key Differences


Although sativan, vestitol, and medicarpin share a common biosynthetic pathway in legumes [1], their substitution patterns and downstream biological readouts diverge materially. Sativan is the 2′,4′-dimethoxy derivative of vestitol (7,2′-dihydroxy-4′-methoxyisoflavan) [2]; this additional methyl group alters hydrogen-bonding capacity and steric bulk, which can affect target engagement in both antimicrobial and mammalian enzyme assays. In the anti-tuberculosis panel (M. tuberculosis H37Rv), sativan, isovestitol, and medicarpin all register MICs of 50 µg/mL, but betulinic acid—also co-isolated—is only half as active (MIC 100 µg/mL) [3]. Conversely, in antifungal assays against Helminthosporium carbonum, sativan and vestitol both outperform medicarpin in mycelial growth inhibition [4]. In the oncology space, (-)-sativan demonstrates a unique miRNA-based mechanism (upregulation of miR-200c) that is not documented for vestitol or medicarpin [5]. These examples demonstrate that structural proximity does not guarantee functional equivalence, making compound-specific procurement essential.

Sativan Quantitative Evidence


Anti-Tuberculosis Activity vs. Betulinic Acid and Crude Extract

In a direct head-to-head study of four compounds isolated from Sesbania grandiflora root, sativan (compound 3) demonstrated an MIC of 50 µg/mL against M. tuberculosis H37Rv [1]. This value is identical to the MICs of isovestitol (compound 1) and medicarpin (compound 2) but is 2-fold lower (i.e., more potent) than betulinic acid (compound 4, MIC 100 µg/mL) and 12.5-fold lower than the unfractionated methanol extract (MIC 625 µg/mL). The data establish that sativan belongs to the higher-activity cluster within this co-isolated set and is substantially enriched compared to crude plant material.

Antituberculosis Mycobacterium tuberculosis H37Rv MIC determination Isoflavonoid

TNBC: miR-200c/PD-L1 Axis Mechanism

(-)-Sativan (SA) exhibited IC₅₀ values of 38.39 µM against MDA-MB-231 and 27.65 µM against BT-549 TNBC cells after 48 h [1]. In a separate profiling dataset, (S)-sativan showed an IC₅₀ of 34.1 ± 6.3 µM against MDA-MB-231 versus 60.1 ± 7.4 µM against MCF-7 (ER-positive breast cancer), indicating ~1.76-fold selectivity for the triple-negative phenotype [2]. At the functional level, 5 µM SA significantly inhibited migration and invasion of both MDA-MB-231 and BT-549 cells (P < 0.01), decreased N-cadherin, Snail, Vimentin, and PD-L1 protein expression, and upregulated miR-200c [1]. In vivo, SA at 25 mg/kg/d and 50 mg/kg/d (i.p., 21 days) significantly reduced tumor volumes and weights compared to vehicle control (P < 0.01), with no histological evidence of toxicity to heart, liver, or lungs at the high dose [1]. The miR-200c/PD-L1 axis targeted by sativan is not documented for vestitol or medicarpin in the published literature.

Triple Negative Breast Cancer miR-200c PD-L1 EMT inhibition Isoflavane

MMP-1 Photoaging Inhibition in UV-Irradiated Fibroblasts

In a comparative screening of 15 Viola taxa extracts for MMP-1 inhibitory activity, the ethylacetate fraction of Viola verecunda containing sativan exhibited >90% inhibition at 10 µg/mL [1]. Sativan, isolated from this fraction, markedly reduced UV-induced MMP-1 protein expression in a dose-dependent manner in cultured primary human skin fibroblasts [1]. Other Viola taxa extracts showed only weak inhibition at 100 µg/mL, placing sativan as the most potent single component identified in the screen. The study is also the first report of any isoflavanoid directly regulating MMP-1 expression in a photoaging model. Neither vestitol nor medicarpin have published MMP-1 inhibitory data in UV-irradiated fibroblast models.

MMP-1 inhibition Photoaging Human skin fibroblasts UV irradiation Cosmeceutical screening

Antifungal Potency vs. Medicarpin

In a three-way comparison of the phytoalexins medicarpin, sativan, and vestitol, both sativan and vestitol inhibited Helminthosporium carbonum mycelial growth to a greater extent than medicarpin [1]. The quantitative difference is classified as 'slightly better' in the source literature, indicating a consistent but modest potency advantage for the isoflavans (sativan and vestitol) over the pterocarpan (medicarpin). In a broader zoopathogenic fungi panel, sativan was tested alongside phaseollin isoflavan, phaseollin, pisatin, and vestitol at concentrations of 12.5–50 µg/mL; phaseollin isoflavan was the most effective overall, with sativan and vestitol exhibiting intermediate activity [2]. This positions sativan as a mid-tier antifungal within the phytoalexin class—more active than medicarpin but less potent than phaseollin isoflavan.

Antifungal Phytoalexin Helminthosporium carbonum Mycelial growth inhibition Legume defense

Enantiomeric Purity and Synthetic Access

The naturally occurring enantiomer is (-)-sativan, defined by ChEBI as (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol [1]. Both antipodes of sativan have been synthesized via a chiral pool approach with >98% enantiomeric excess (ee) [2]. This is significant because many commercially available sativan samples are marketed as the racemic mixture '(Rac)-Sativan' (CAS 71831-00-0), which lacks stereochemical definition. The (S)-enantiomer [(S)-sativan] is reported to have IC₅₀ values of 60.1 µM (MCF-7) and 34.1 µM (MDA-MB-231) [3], whereas the (-)-(3R) enantiomer is the form used in the TNBC mechanistic studies [4], suggesting potential enantiomer-dependent activity differences. Procurement of enantiopure (-)-sativan, rather than the racemate, may be critical for reproducible biological results.

Enantioselective synthesis Chiral isoflavan 3R configuration Phytoalexin stereochemistry Enantiomeric excess

Sativan Application Scenarios


Anti-Tuberculosis Hit-to-Lead Screening

Sativan is suitable as a defined-potency reference compound (MIC 50 µg/mL) in M. tuberculosis H37Rv inhibitor screens where isoflavonoid scaffold optimization is the goal. Its equipotency with isovestitol and medicarpin, combined with its 2-fold advantage over betulinic acid, makes it a practical choice for SAR studies exploring the impact of 2′,4′-dimethoxylation on anti-mycobacterial activity. Procurement of sativan rather than crude extract (12.5-fold weaker) ensures reproducible MIC determination [1].

TNBC PD-L1/EMT Axis Mechanistic Studies

(-)-Sativan is the only isoflavanoid with documented miR-200c upregulation leading to PD-L1 suppression and EMT reversal in TNBC models. Researchers investigating checkpoint modulation via non-immunoglobulin pathways should procure the (-)-enantiomer for reproducible engagement of the miR-200c/PD-L1 axis. The compound's in vivo efficacy at 25–50 mg/kg with no observable cardiac, hepatic, or pulmonary toxicity establishes a safety window for preclinical proof-of-concept studies [1].

MMP-1 Inhibition for Dermatological Aging

For groups screening natural-product MMP-1 inhibitors in photoaging models, sativan is the only isoflavanoid with quantitative dose-dependent MMP-1 suppression data in UV-irradiated primary human fibroblasts. Its >90% inhibition at 10 µg/mL (ethylacetate fraction) benchmarks it against the weak inhibition observed for other Viola taxa extracts at 100 µg/mL, making it a high-confidence positive control for cosmeceutical ingredient validation studies [1].

Phytoalexin Pathway and Plant Defense

Sativan serves as a key intermediate metabolite in the medicarpin-to-sativan biosynthetic branch of legume isoflavonoid pathways. Its co-induction with vestitol upon Helminthosporium turcicum challenge and its superior antifungal activity over medicarpin against H. carbonum makes it an essential analytical standard for metabolomics studies investigating inducible defense responses in Lotus, Medicago, and Trifolium species [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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